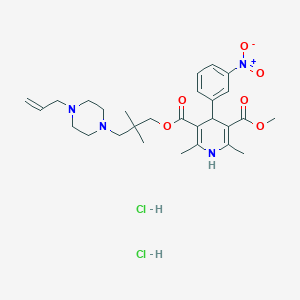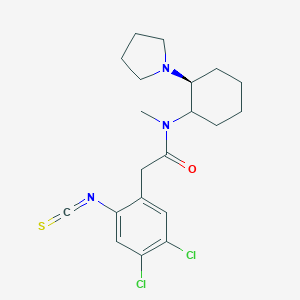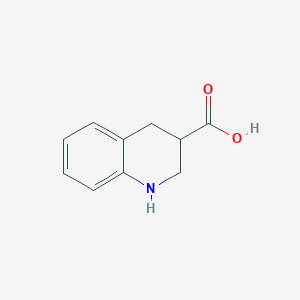
4,4'-Dibromobiphenyl
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4,4'-Dibromobiphenyl derivatives can be accomplished through different synthetic routes, often involving bromination reactions of biphenyl compounds. A specific example includes the synthesis of 4-bromobiphenyl by bromination of biphenyl using an orientation catalyst, demonstrating the controllability of the reaction and the effective inhibition of by-products such as 2-bromo biphenyl and 4,4′-dibromo biphenyl (Jia Feng-cong, 2006).
Molecular Structure Analysis
The molecular structure of 4,4'-Dibromobiphenyl derivatives can be analyzed through various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. Studies on similar biphenyl compounds have shown that the introduction of substituents can influence the planarity and electronic structure of the molecule, affecting its physical and chemical properties (R. Bharathi & N. Santhi, 2017).
Chemical Reactions and Properties
4,4'-Dibromobiphenyl participates in various chemical reactions, reflecting its reactivity profile. The presence of bromine atoms makes it a potential substrate for further functionalization through nucleophilic substitution reactions. The electronic structure and reactivity of biphenyl derivatives can be extensively analyzed through DFT calculations, providing insights into their chemical behavior (Ö. Tamer et al., 2016).
Physical Properties Analysis
The physical properties of 4,4'-Dibromobiphenyl, such as melting and boiling points, solubility, and crystal structure, can be significantly influenced by the bromine substituents. For example, the introduction of bulky substituents can lead to changes in the crystal packing and melting temperatures of biphenyl derivatives, indicating the impact of molecular structure on physical properties (F. Guittard et al., 1995).
Chemical Properties Analysis
The chemical properties of 4,4'-Dibromobiphenyl, such as acidity, basicity, and reactivity towards various reagents, are shaped by the nature and position of the bromine atoms. The electrochemical behavior and potential applications in organic electronics can be explored through studies on similar biphenyl compounds, providing insights into their charge transfer capabilities and electronic properties (J. Guay et al., 1988).
Aplicaciones Científicas De Investigación
1. Impedance Sensing Platform
- Summary of Application: 4,4’-Dibromobiphenyl (DiBB) is used as a template to fabricate an imprinted film onto a glassy carbon electrode modified with gold nanoparticles. This results in a new electrochemical sensor with high specific recognition sites toward DiBB .
- Methods of Application: The fabrication process involves using 1-Vinyl-3-butyl-imidazolium hexafluorophosphate (VBimPF 6) as a functional monomer, ethylene glycol dimethacrylate (EGDMA) as a cross-linker, and ammonium persulfate and N,N,N′,N′-tetramethylethylenediamine as initiators at room temperature .
- Results or Outcomes: The imprinted film exhibited high selectivity and sensitivity in the determination of DiBB. Under optimized conditions, the charge transfer resistance attributed to the interaction of DiBB with the electrode was found linearly related to the logarithm of DiBB concentration in the range from 0.005 to 10.0 μM. The estimated detection limit is 0.001 μM .
2. Fire Retardants and Plasticizers
- Summary of Application: 4,4’-Dibromobiphenyl is commonly used as fire retardants and plasticizers .
- Methods of Application: The specific methods of application are not detailed in the sources, but generally, fire retardants and plasticizers are incorporated into materials during the manufacturing process to enhance their properties .
- Results or Outcomes: The use of 4,4’-Dibromobiphenyl as a fire retardant and plasticizer can enhance the flame resistance and flexibility of materials .
3. Gas Chromatography and Liquid Chromatography Analysis
- Summary of Application: 4,4’-Dibromobiphenyl has applications in gas chromatography and liquid chromatography analysis .
- Methods of Application: In chromatography, 4,4’-Dibromobiphenyl could be used as a standard or a tracer. The specific methods of application would depend on the type of chromatography and the nature of the analysis .
- Results or Outcomes: The use of 4,4’-Dibromobiphenyl in chromatography can aid in the separation, identification, and quantification of components in a mixture .
4. Preparation of 3,7-dibromodibenzothiophene-5-dioxide and 4,4’-dibromobiphenyl-3-sulfonic acid
- Summary of Application: 4,4’-Dibromobiphenyl can be used to prepare 3,7-dibromodibenzothiophene-5-dioxide and 4,4’-dibromobiphenyl-3-sulfonic acid .
- Methods of Application: The specific methods of application are not detailed in the sources, but generally, these compounds are synthesized using chlorosulfonic acid .
- Results or Outcomes: The successful synthesis of these compounds can be used for further chemical reactions or analyses .
5. Selective Metalation of Dibromobenzene
- Summary of Application: 4,4’-Dibromobiphenyl can be obtained via selective metalation of dibromobenzene .
- Methods of Application: The specific methods of application are not detailed in the sources, but generally, this involves the use of tributylmagnesate .
- Results or Outcomes: The successful synthesis of 4,4’-Dibromobiphenyl can be used for further chemical reactions or analyses .
Safety And Hazards
Direcciones Futuras
The luminescence spectrum of free 4,4’-Dibromobiphenyl shows a structured band with a maximum at 415 nm, typical of ligand-centered fluorescence . The formation of the complex leads to a significant shift of the emission band to lower energy (the maximum at 505 nm), demonstrating the possibility of controlling photoluminescence properties of oligophenylene systems .
Propiedades
IUPAC Name |
1-bromo-4-(4-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJQYILBCQPYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059072 | |
| Record name | 4,4'-dibromo-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Dibromobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9664 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000246 [mmHg] | |
| Record name | 4,4'-Dibromobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9664 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4,4'-Dibromobiphenyl | |
CAS RN |
92-86-4 | |
| Record name | 4,4′-Dibromobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dibromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-DIBROMOBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 4,4'-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-dibromo-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dibromobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POU26V2XT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




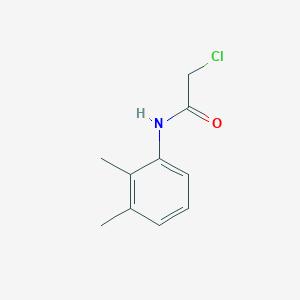

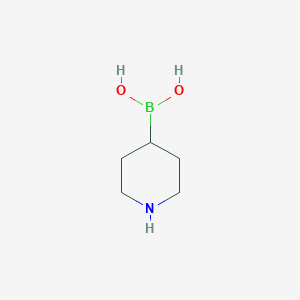
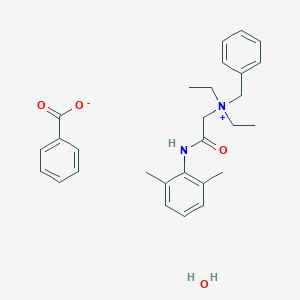

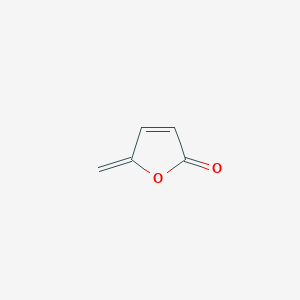
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
